

An In-depth Technical Guide to N-Methylanthranilate (C9H11NO2)

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Compound of Interest		
Compound Name:	N-Methylanthranilate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl **N-methylanthranilate** (C9H11NO2), a compound of significant interest across the fragrance, flavor, and pharmaceutical industries. This document delves into its chemical structure, physicochemical properties, synthesis, biological activities, and the experimental protocols utilized in its study.

Nomenclature and Chemical Structure

Methyl **N-methylanthranilate** is an ester of N-methylanthranilic acid.[1] Its systematic IUPAC name is methyl 2-(methylamino)benzoate.[1][2] The compound is identified by the CAS Registry Number 85-91-6.[2][3]

Table 1: Chemical Identifiers and Synonyms



Identifier Type	Value	Source(s)
IUPAC Name	methyl 2- (methylamino)benzoate	[1][2][4]
Molecular Formula	C9H11NO2	[1][2][3]
CAS Number	85-91-6	[1][2][3]
InChI Key	GVOWHGSUZUUUDR- UHFFFAOYSA-N	[1][4]
SMILES	CNC1=CC=CC=C1C(=O)OC	[1][4]
Synonyms	Dimethyl anthranilate, Methyl 2-(methylamino)benzoate, N- Methylanthranilic acid methyl ester, Methyl methanthranilate	[1][2][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Methyl **N-methylanthranilate** is essential for its application in research and development. It is a colorless to pale yellow liquid with a characteristic fruity, grape-like odor and a slight bluish fluorescence.[2]

Table 2: Physicochemical Data for N-Methylanthranilate

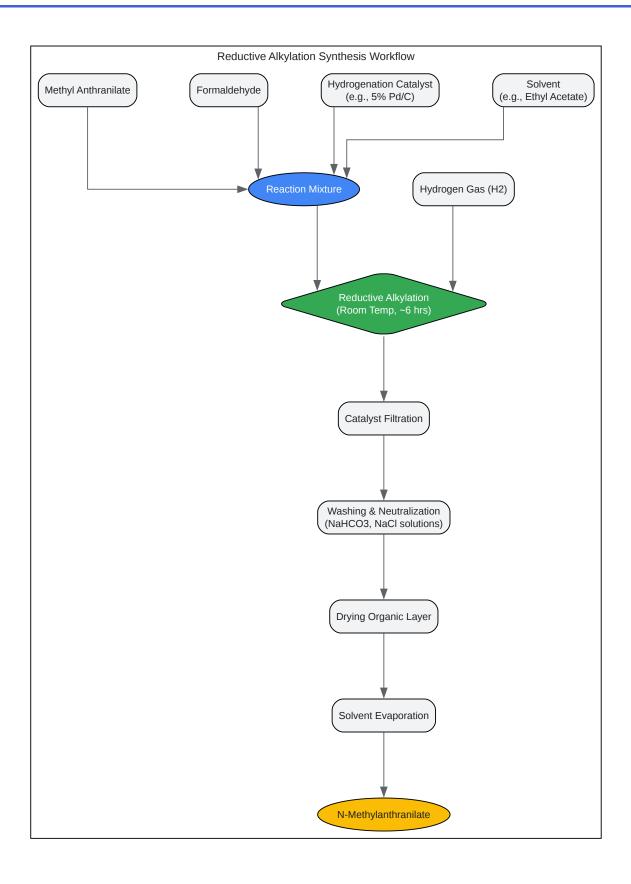


Property	Value	Source(s)
Molecular Weight	165.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid with slight bluish fluorescence	[2]
Odor	Fruity, grape-like, with orange and mandarin peel notes	[2]
Melting Point	17-19 °C	[2]
Boiling Point	256 °C	[2][6]
Density	1.128–1.134 g/cm³ at 20 °C	[7]
Water Solubility	257 mg/L	[7]
Solubility	Soluble in ethanol, oils; slightly soluble in glycerol	[1][5]
logP	2.1	[8]
Refractive Index	1.5780-1.5820 at 20°C	[4]
Flash Point	91 °C (195 °F)	[7]

Synthesis Pathways

N-Methylanthranilate can be synthesized through several methods, most commonly via the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid.[1] A prevalent industrial method is the reductive alkylation of methyl anthranilate with formaldehyde. [9][10][11]





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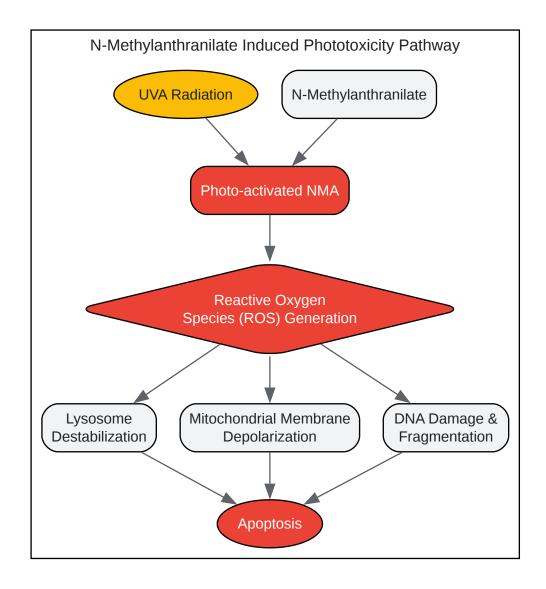
General workflow for the synthesis of **N-Methylanthranilate**.



Biological Activity and Signaling Pathways

Recent studies have highlighted the diverse biological activities of Methyl **N-methylanthranilate**, ranging from phototoxicity to potential analgesic effects.

Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of Methyl **N-methylanthranilate**.[2] This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][12] The absorption of UVA light by the compound leads to its photo-degradation and the formation of superoxide anion radicals through a Type-I photodynamic reaction.[12] This oxidative stress destabilizes lysosomes, depolarizes the mitochondrial membrane, and leads to DNA fragmentation.[12]

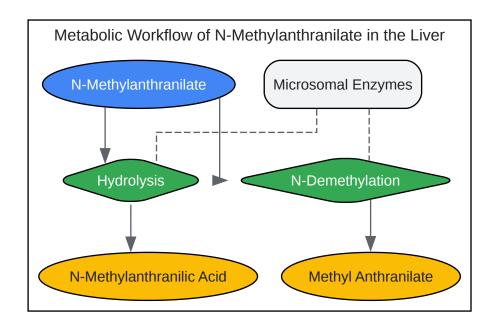


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Phototoxicity pathway of **N-Methylanthranilate** in human keratinocytes.

In the liver, Methyl **N-methylanthranilate** is metabolized primarily through hydrolysis and N-demethylation, catalyzed by microsomal enzymes.[2][7] Hydrolysis of the ester group yields N-methylanthranilic acid, while N-demethylation results in methyl anthranilate.[13]

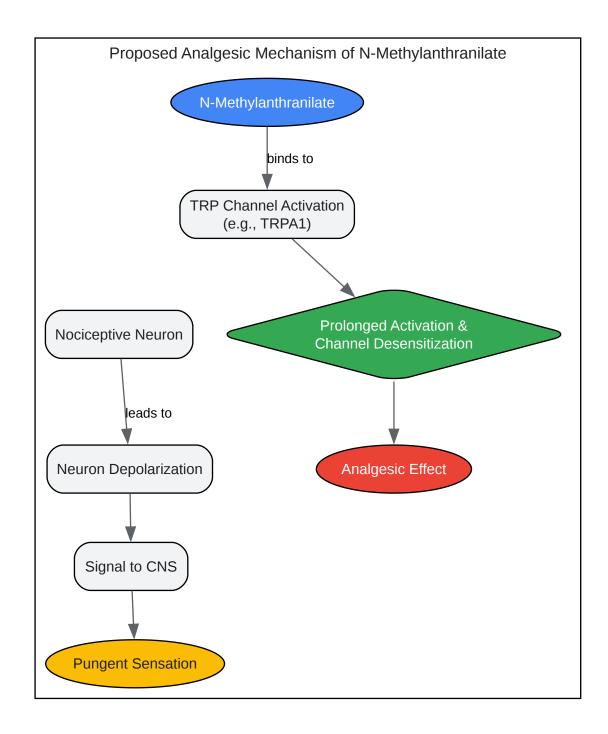


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Metabolic workflow of **N-Methylanthranilate**.

N-Methylanthranilate has been identified as a pungent compound in citrus leaves and is being explored for its potential antinociceptive (analgesic) properties.[13][14][15] The proposed mechanism suggests an interaction with nociceptive pathways, possibly through the activation of TRP (Transient Receptor Potential) channels, similar to its structural relative, methyl salicylate.[12][14] Activation of these channels in trigeminal neurons can lead to a sensation of pungency and, with prolonged activation, may cause desensitization, resulting in an analgesic effect.[12]





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Proposed analgesic mechanism of N-Methylanthranilate.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, identification, and quantification of **N-Methylanthranilate**.

Foundational & Exploratory





This protocol describes the synthesis of Methyl **N-methylanthranilate** from methyl anthranilate.[2]

Materials:

- Methyl anthranilate
- 37% aqueous formaldehyde solution
- 5% Palladium on carbon (Pd/C) catalyst
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution
- Hydrogen gas supply
- Pressure reactor

Procedure:

- In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% Pd/C catalyst.
- Cool the mixture to 5°C.
- Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.
- Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.
- Stir the mixture continuously at room temperature until the uptake of hydrogen ceases (approximately 6 hours).
- Once the reaction is complete, filter the mixture to remove the catalyst.
- Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a
 wash with a saturated sodium chloride solution.



- Separate the organic layer and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the product, if necessary, by distillation.

This protocol outlines the quantification of Methyl **N-methylanthranilate** in various matrices.[2] [16]

- Instrumentation:
 - Gas chromatograph coupled with a mass spectrometer (GC-MS).
 - Capillary column (e.g., 5% phenyl-methylpolysiloxane stationary phase).
- Typical GC-MS Parameters:
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
- Procedure:
 - Sample Preparation: Dissolve the sample containing Methyl N-methylanthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for accurate quantification.



- $\circ~$ Injection: Inject a small volume (e.g., 1 $\mu L)$ of the prepared sample into the GC-MS system.
- Data Analysis: Identify the Methyl N-methylanthranilate peak in the total ion chromatogram based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum. Quantify using a calibration curve generated from standards.

This protocol is adapted for the quantification of Methyl **N-methylanthranilate** in complex matrices like honey or cosmetic creams.[17][18]

- Instrumentation:
 - HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
 - Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- HPLC Conditions:
 - Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g.,
 60:40 v/v), often with 0.1% formic acid to improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 218 nm.[17]

Procedure:

- Standard Preparation: Prepare a stock solution of Methyl N-methylanthranilate in a suitable solvent like methanol or acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
- Sample Preparation (General):
 - Accurately weigh the sample.



- Perform an extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix. For honey, a C18 SPE cartridge can be used for cleanup.[17] For creams, extraction with methanol followed by centrifugation is effective.[18]
- Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
- Filter the final sample through a 0.45 μm syringe filter before injection.
- Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Applications in Research and Drug Development

N-Methylanthranilate is a versatile molecule with established and emerging applications:

- Fragrance and Flavors: It is widely used in perfumery and as a food-grade flavoring agent to impart grape-like notes.[6][16]
- Phototoxicity Research: Due to its well-characterized phototoxic mechanism, it serves as a model compound for studying light-induced cellular damage and for assessing the safety of cosmetic ingredients.[12][18]
- Analgesic Drug Development: The pungent and antinociceptive properties of NMethylanthranilate make it a lead compound in the search for new analgesics.[14][15] Its
 potential interaction with TRP channels presents a novel target for pain therapy research.[12]
- Metabolism Studies: As a substrate for liver enzymes, it is used in studies of drug metabolism, particularly focusing on hydrolysis and demethylation reactions.[2][7]
- Precursor for Bioactive Compounds: It is a precursor for various bioactive compounds, including anticancer acridone alkaloids and other flavor agents.[19]

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